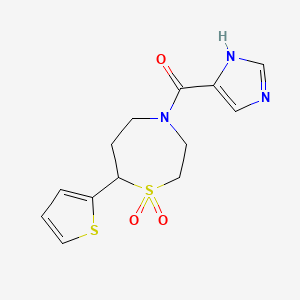

(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1H-imidazol-4-yl)methanone

Description

This compound is a structurally complex molecule featuring a 1,4-thiazepane ring system modified with a 1,1-dioxido (sulfone) group and a thiophen-2-yl substituent at the 7-position. The imidazol-4-yl methanone moiety is linked to the thiazepane ring, creating a hybrid heterocyclic architecture. The sulfone group enhances electrophilicity and stability compared to sulfur-containing analogs, while the thiophene substituent may contribute to π-π stacking interactions in biological systems.

- Imidazole functionalization: Similar to the synthesis of (2-aryl-1H-imidazol-4-yl)methanone derivatives via desulfonylation or nucleophilic substitution .

- Thiazepane formation: Potential cyclization or oxidation steps, as seen in sulfone-containing heterocycles .

- Thiophene incorporation: Analogous to thiophene-aldehyde condensations under microwave irradiation .

Properties

IUPAC Name |

(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-(1H-imidazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S2/c17-13(10-8-14-9-15-10)16-4-3-12(11-2-1-6-20-11)21(18,19)7-5-16/h1-2,6,8-9,12H,3-5,7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWUMEJCKUUNJGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=CN=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1H-imidazol-4-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting data on its pharmacological effects.

Structural Overview

This compound features:

- A thiazepane ring , which contributes to its heterocyclic properties.

- Dioxido functional groups that enhance reactivity.

- Thiophene moieties that improve electronic properties and solubility.

- An imidazole ring , known for its biological significance, particularly in drug design.

Anticancer Properties

Preliminary studies suggest that the compound exhibits significant anticancer activity. For instance, compounds with similar structural features have demonstrated effectiveness against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A2780 (Ovarian carcinoma) | 0.91 | |

| B16-F1 (Murine melanoma) | TBD | |

| LNCaP (Prostate cancer) | TBD |

The imidazole component is particularly notable for enhancing solubility and facilitating cellular uptake, which is critical for anticancer efficacy.

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Similar thiazepane and thiophene derivatives have been documented to exhibit various levels of antimicrobial activity.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methylthiazole | Contains a thiazole ring | Antimicrobial |

| Thiophene Derivatives | Aromatic thiophene structures | Anticancer |

The mechanisms underlying the biological activity of this compound are still under investigation. However, it is hypothesized that interactions with specific molecular targets within cells may play a crucial role. For example:

- Binding Affinity : Studies indicate that the imidazole ring may bind to tubulin, disrupting polymerization and leading to apoptosis in cancer cells .

- Enzyme Inhibition : The dioxido group may participate in enzyme inhibition, affecting metabolic pathways essential for cancer cell survival.

Case Studies

Several case studies have explored the biological effects of related compounds:

- Study on Imidazole Derivatives : A series of imidazole analogs were tested against resistant tumor lines, revealing significant antiproliferative effects linked to their structural modifications .

- Thiazepane Compounds : Research on thiazepane derivatives indicated their potential as multi-target drugs, enhancing their therapeutic profiles against various diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of a sulfonated 7-membered thiazepane ring and imidazole-methanone core. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Comparisons :

Heterocyclic Core: The 7-membered 1,4-thiazepane in the target compound offers conformational flexibility compared to rigid 5-membered rings (e.g., thiadiazole in or imidazole in ). The sulfone group increases polarity and metabolic stability versus sulfide-containing analogs .

Substituent Effects :

- Thiophen-2-yl : Enhances lipophilicity and π-stacking capacity, similar to its role in benzimidazo-triazole derivatives . Contrast with benzodioxine-based compounds (e.g., ), where oxygen-rich rings may reduce membrane permeability.

- Sulfone vs. Methylthio : The sulfone group (1,1-dioxido) in the target compound improves oxidative stability compared to methylthio groups in 2-(methylthio)-1H-imidazol-5(4H)-ones .

Synthetic Complexity :

- The target compound likely requires multi-step synthesis, including sulfonation (cf. sulfonyl chloride reactions in ) and thiazepane cyclization , which is more complex than microwave-assisted imidazolone syntheses .

Bioactivity Potential: While direct data are absent, structural analogs like 2-aryl-4-benzoyl-imidazoles show antiproliferative activity , and thiophene-containing compounds often target enzymes or receptors . The sulfone group may modulate solubility for enhanced bioavailability.

Q & A

How can researchers optimize the synthesis of (1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1H-imidazol-4-yl)methanone to improve yield and purity?

Methodological Answer:

Optimization hinges on reaction conditions and purification strategies. Key steps include:

- Deprotection: Use tetrabutylammonium fluoride (TBAF, 1.0 M in THF) to remove sulfonyl protecting groups, achieving yields up to 80% after column chromatography (hexane:EtOAc, 4:1) .

- Coupling Reactions: Employ tert-butyllithium (1.7 M in pentane) at −78°C for lithium-halogen exchange, followed by acyl chloride addition to introduce substituents .

- Purification: Recrystallization from dimethylformamide (DMF) or methanol/water mixtures enhances purity.

Table 1: Yield Comparison Under Different Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Deprotection | TBAF in THF, 20 mL, 4.0 mmol | 80 | |

| Lithium Coupling | tert-BuLi, −78°C, 3,4,5-OMe benzoyl chloride | 40–60 |

What purification techniques are most effective for isolating imidazole-containing heterocycles like the target compound?

Methodological Answer:

- Flash Column Chromatography: Use gradients like hexane:ethyl acetate (2:1 to 4:1) to separate polar intermediates .

- Recrystallization: DMF or methanol/water systems are optimal for high-purity crystalline products .

- Acid-Base Partitioning: Extract impurities using saturated NaHCO₃ and ethyl acetate, followed by MgSO₄ drying .

Which spectroscopic and analytical methods are critical for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm regiochemistry and substituent orientation .

- Mass Spectrometry (EI-MS): Validate molecular weight (e.g., m/z 282 [M+1] for imidazole derivatives) .

- X-ray Crystallography: Resolve stereochemical ambiguities (e.g., Acta Crystallographica data for imidazole ring geometry) .

How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents on the thiazepane and imidazole rings?

Methodological Answer:

- Variation of Substituents: Synthesize analogs with modified aryl groups (e.g., 3,4,5-trimethoxyphenyl) to assess antiproliferative activity .

- Biological Assays: Test tubulin polymerization inhibition (IC₅₀) and cytotoxicity in cancer cell lines .

- Computational Docking: Use crystallographic data (e.g., PDB ID 1SA0) to model interactions with tubulin’s colchicine site .

Table 2: SAR Data for Substituent Effects

| Substituent | Tubulin Inhibition IC₅₀ (µM) | Cytotoxicity (HeLa, IC₅₀) | Reference |

|---|---|---|---|

| 3,4,5-Trimethoxyphenyl | 0.12 | 0.45 | |

| 4-Hydroxyphenyl | 1.8 | 3.2 |

What experimental strategies are recommended to resolve contradictory data arising from different synthetic routes or biological assays?

Methodological Answer:

- Reproducibility Checks: Standardize reaction conditions (solvent purity, temperature control) .

- Orthogonal Characterization: Cross-validate using HPLC, HRMS, and 2D NMR (e.g., COSY, HSQC) .

- Statistical Analysis: Apply ANOVA to biological triplicates to identify outliers .

How can computational modeling approaches enhance the understanding of this compound's interaction with biological targets like tubulin?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with tubulin’s colchicine-binding site (PDB ID 1SA0) to predict binding modes .

- Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories (AMBER force field) .

- QSAR Modeling: Corrogate electronic parameters (Hammett σ) with bioactivity data .

What are the mechanistic considerations for key reactions in the synthesis, such as sulfonylation or lithium-halogen exchange?

Methodological Answer:

- Sulfonylation: NaH (60% dispersion) deprotonates imidazole, enabling benzenesulfonyl chloride addition at 0°C .

- Lithium-Halogen Exchange: tert-BuLi abstracts halogen from intermediates at −78°C, forming a nucleophilic aryl lithium species for acyl coupling .

How should researchers approach the scale-up of this compound's synthesis while maintaining reaction efficiency and product stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.